2-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one
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Overview
Description
2-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that features a combination of benzothiazole, azetidine, and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with 4-methylbenzoic acid under acidic conditions.
Synthesis of Azetidine Intermediate: The azetidine ring can be synthesized by reacting an appropriate azetidinone precursor with a suitable nucleophile.
Coupling Reactions: The benzothiazole and azetidine intermediates are then coupled using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Chromenone Moiety: The final step involves the formation of the chromenone ring through a cyclization reaction, often using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole and chromenone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmacology: Studies focus on its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biology: Research explores its effects on cellular processes and its potential as a tool for studying biological pathways.
Mechanism of Action
The mechanism of action of 2-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in biological research.
Comparison with Similar Compounds
Similar Compounds
2-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one: shares similarities with other benzothiazole and chromenone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-12-5-4-8-18-19(12)22-21(28-18)26-13-10-23(11-13)20(25)17-9-15(24)14-6-2-3-7-16(14)27-17/h2-9,13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFUSRXHTCOSIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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